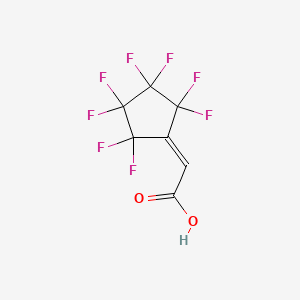
2-Perfluorocyclopentylideneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorocyclopentylideneacetic acid (2-PFCPD) is a unique organic compound with a wide range of applications in scientific research. It is a novel fluorinated acetic acid derivative that is synthesized through a particular method and has a distinct mechanism of action. This compound has various biochemical and physiological effects that can be used in various laboratory experiments.
Aplicaciones Científicas De Investigación
2-Perfluorocyclopentylideneacetic acid is widely used in scientific research due to its unique properties. It has been used as a catalyst in various organic synthesis reactions, such as the synthesis of polyfluorocyclopentenes and polyfluorocyclopentadienes. It has also been used as a reagent in the synthesis of various fluorinated compounds. Additionally, this compound has been used in the synthesis of various fluorinated polymers materials.
Mecanismo De Acción
2-Perfluorocyclopentylideneacetic acid has a distinct mechanism of action. It is an acid that can react with various organic molecules and can be used to form new fluorinated compounds. It can also act as a catalyst in various organic synthesis reactions. Additionally, it can be used to form fluorinated polymers materials.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It can be used to study the effects of fluorinated compounds on various biochemical and physiological processes. Additionally, it can be used to study the effects of fluorinated compounds on various biochemical pathways. Furthermore, it can be used to study the effects of fluorinated compounds on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Perfluorocyclopentylideneacetic acid has various advantages and limitations for lab experiments. One of the main advantages is that it is a safe and non-toxic compound that can be used in various laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in various laboratory conditions. Furthermore, it can be used to form various fluorinated compounds. However, one of the main limitations is that it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
2-Perfluorocyclopentylideneacetic acid has a wide range of potential applications in scientific research. One potential future direction is to use it in the synthesis of novel fluorinated compounds. Additionally, it could be used to study the effects of fluorinated compounds on various biochemical and physiological processes. Furthermore, it could be used to study the effects of fluorinated compounds on various biochemical pathways. Finally, it could be used to study the effects of fluorinated compounds on various physiological processes.
Métodos De Síntesis
2-Perfluorocyclopentylideneacetic acid is synthesized through a three-step process. The first step involves the reaction of 2-bromo-2-chloro-1,3-difluorobenzene with sodium hydroxide to form 2-chloro-1,3-difluorobenzene. The second step involves the reaction of the 2-chloro-1,3-difluorobenzene with potassium fluoride to form 2-fluoro-1,3-difluorobenzene. The third step involves the reaction of 2-fluoro-1,3-difluorobenzene with trifluoroacetic anhydride to form this compound.
Propiedades
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluorocyclopentylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F8O2/c8-4(9)2(1-3(16)17)5(10,11)7(14,15)6(4,12)13/h1H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCXJUSDAUCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



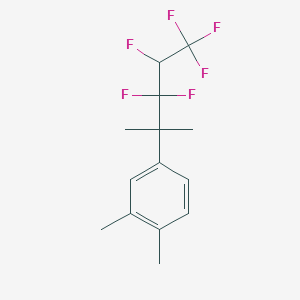


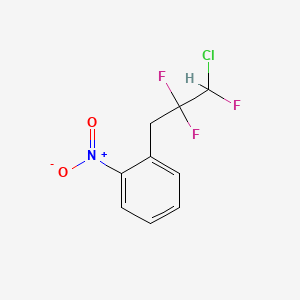
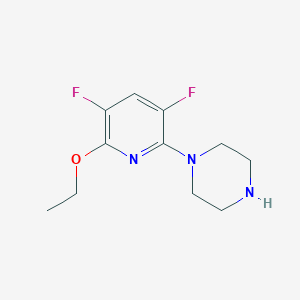
![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
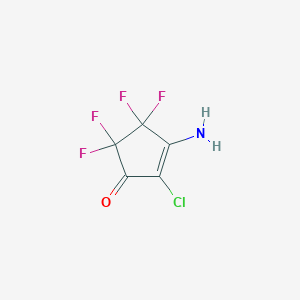
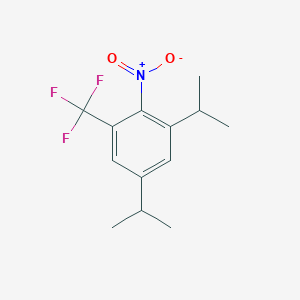
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)
